molecular formula C32H33N3O8 B606485 Carboxyrhodamine 110-PEG4-alkyne CAS No. 2055103-66-5

Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485
CAS No.: 2055103-66-5
M. Wt: 587.63
InChI Key: JXQJIYQBZLRJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye known for its excellent solubility and photostability. This compound is a conjugate of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an alkyne functional group. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for labeling molecules in various biological and chemical applications .

Mechanism of Action

Target of Action

Carboxyrhodamine 110-PEG4-alkyne is primarily used as a fluorescent dye . It is an excellent green fluorescent rhodamine dye . The primary targets of this compound are the molecules that need to be labeled for imaging purposes .

Mode of Action

The compound works by attaching itself to the target molecule, thereby enabling the visualization of the target under a microscope . The long PEG4 spacer in the compound reduces any steric effect of the dye on the molecule to be labeled .

Biochemical Pathways

This compound does not directly interact with biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific molecules, it allows researchers to track their movements and interactions within cells .

Pharmacokinetics

Its solubility in dmso, dmf, and meoh suggests that it could be well-absorbed in biological systems.

Result of Action

The primary result of this compound’s action is the production of green fluorescence when excited at 501 nm . This allows the labeled molecules to be visualized under a microscope. The compound and its derivatives are significantly more photostable than any other known green fluorescent dyes including Alexa 488 .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The fluorescence of the compound is completely insensitive to pH between 4 and 9 . Unlike Alexa 488, which is readily degraded under alkaline condition, this compound and its derivatives are highly stable under both acidic and basic conditions . This makes it a superior alternative to other green fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxyrhodamine 110-PEG4-alkyne involves the conjugation of carboxyrhodamine 110 with a PEG4-alkyne linker. The reaction typically occurs under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of carboxyrhodamine 110. The PEG4-alkyne is then added to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain a product with over 95% purity .

Chemical Reactions Analysis

Types of Reactions: Carboxyrhodamine 110-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of the dye and an azide-functionalized molecule .

Common Reagents and Conditions:

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-functionalized molecules.

    Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.

Major Products: The major product of the CuAAC reaction is a triazole-linked conjugate of this compound and the azide-functionalized molecule. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .

Scientific Research Applications

Carboxyrhodamine 110-PEG4-alkyne has a wide range of applications in scientific research, including:

Properties

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQJIYQBZLRJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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